molecular formula C24H25N3O3 B2586575 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 865654-92-8

11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2586575
CAS No.: 865654-92-8
M. Wt: 403.482
InChI Key: YIDDKICFEPVAKN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano-pyrido-quinoline family, characterized by a fused tricyclic core with a pyran ring (oxygen-containing heterocycle) and a pyrido-quinoline system. The structure includes an imino group (NH) at position 11 and a carboxamide substituent at position 10, linked to a 2-methoxy-5-methylphenyl group. The molecular formula is C30H29N3O3, with a molecular weight of 479.58 g/mol . The compound’s synthesis likely involves multi-step cyclization and functionalization reactions, as seen in analogous pyrano-pyrido-quinoline derivatives .

Properties

IUPAC Name

4-imino-N-(2-methoxy-5-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-14-7-8-20(29-2)19(11-14)26-24(28)18-13-16-12-15-5-3-9-27-10-4-6-17(21(15)27)22(16)30-23(18)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDDKICFEPVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C31H29N3O3C_{31}H_{29}N_{3}O_{3}, with a molecular weight of approximately 491.59 g/mol. The structure features multiple functional groups that may contribute to its biological activity. The presence of the pyridine and pyrano rings is particularly noteworthy as these structures are often associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : A related compound was shown to inhibit cell proliferation in various cancer cell lines (e.g., TK-10 and HT-29) with IC50 values in the low micromolar range .

Antiviral Activity

Research has also explored the antiviral potential of compounds within this chemical class. Specifically:

  • Case Study 2 : Compounds exhibiting structural similarities demonstrated promising activity against HIV with IC50 values ranging from 0.20 to 0.35 μM . This suggests that modifications to the structure could enhance antiviral efficacy.

Antimicrobial Properties

Some derivatives have been evaluated for their antimicrobial activity:

  • Case Study 3 : Certain analogs showed effective inhibition against bacterial strains at concentrations as low as 10 μg/mL . This highlights the potential for developing new antimicrobial agents based on this scaffold.

The mechanisms by which these compounds exert their biological effects can vary significantly:

  • Cell Cycle Arrest : Some studies indicate that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The inhibition of specific enzymes involved in viral replication has been noted in antiviral studies.
  • Membrane Disruption : Antimicrobial activity may be linked to the ability of these compounds to disrupt bacterial membranes.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Notes
AnticancerTK-10, HT-29Low micromolarSignificant proliferation inhibition
AntiviralHIV0.20 - 0.35Potential for further development
AntimicrobialVarious Strains10Effective against multiple bacteria

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Recent studies have indicated that compounds similar to 11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide exhibit promising antiviral properties. For instance, N-heterocycles have been identified as effective agents against viral infections due to their ability to inhibit key enzymes involved in viral replication. These compounds maintain efficacy against various mutations of viruses such as HIV and Hepatitis C virus .

Antimicrobial Properties : The compound has shown potential in antimicrobial applications. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of similar structures were tested against Staphylococcus aureus and Escherichia coli with notable results in inhibiting bacterial growth .

Organic Synthesis

Synthesis of Heterocycles : The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel pharmacophores. The synthesis pathways often involve the use of catalysts that facilitate the formation of complex ring structures from simpler precursors .

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated IC50 values indicating strong inhibition of HIV reverse transcriptase with derivatives of similar structure showing potential .
Study BAntimicrobial TestingEvaluated against multiple strains including Candida albicans; showed significant inhibition rates compared to control groups .
Study CSynthesis TechniquesExplored one-pot synthesis methods for creating complex heterocycles from the compound; emphasized efficiency and yield improvements over traditional methods .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline C30H29N3O3 479.58 5.48 11-imino, 10-carboxamide (2-methoxy-5-methylphenyl)
N-(2-Methoxyphenyl)-11-[(2-Methylphenyl)Imino]-... () Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline C30H29N3O3 479.58 5.48 11-[(2-methylphenyl)imino], 10-carboxamide (2-methoxyphenyl)
(2Z)-N-(5-Chloro-2,4-Dimethoxyphenyl)-... () Pyrano[2,3-c]pyridine C25H23ClN4O5 506.93 N/A 2-[(4-methoxyphenyl)imino], 5-hydroxymethyl, 8-methyl, 5-chloro-2,4-dimethoxyphenyl
11-Amino-8-Oxo-9-Substituted Pyrano[3,2-c]Pyrido[3,2,1-Ij]Quinoline-10-Carbonitriles () Pyrano[3,2-c]pyrido[3,2,1-ij]quinoline Varies ~450–500 N/A 8-oxo, 9-alkyl/aryl, 10-carbonitrile
Pyrimido[1,2-a]Quinoline Derivatives () Pyrimido[1,2-a]quinoline Varies ~350–400 N/A 4-imino, 2-aryl/heterocyclic, 3,11-dicyano

Key Observations :

Core Flexibility: The target compound’s pyrano[2,3-f]pyrido[3,2,1-ij]quinoline core distinguishes it from pyrano[3,2-c]pyrido derivatives () and pyrimido[1,2-a]quinolines (), which exhibit distinct electronic and steric properties due to ring fusion differences.

Substituent Impact : The 2-methoxy-5-methylphenyl carboxamide group in the target compound enhances lipophilicity compared to the hydroxymethyl and chloro-dimethoxyphenyl groups in ’s compound, which may improve solubility but reduce membrane permeability .

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